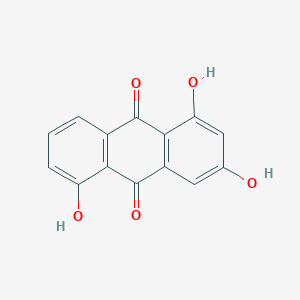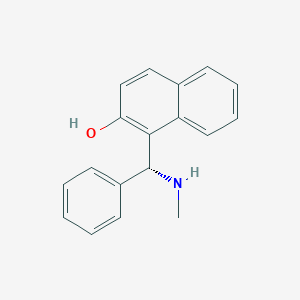
1,2,3,4-Tetrafluoroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrafluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of four hydrogen atoms with fluorine atoms at the 1, 2, 3, and 4 positions on the anthracene ring. The molecular formula of this compound is C14H6F4, and it has a molecular weight of 250.19 g/mol
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrafluoroanthracene typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of anthracene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .
Industrial production methods may involve the use of more scalable processes, such as the fluorination of anthracene in a continuous flow reactor. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity .
Análisis De Reacciones Químicas
1,2,3,4-Tetrafluoroanthracene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, such as bromination and nitration, where electrophiles replace one or more fluorine atoms.
Oxidation and Reduction: This compound can be oxidized to form anthraquinone derivatives or reduced to form tetrahydroanthracene derivatives.
Common reagents used in these reactions include sodium methoxide, hydrazine, lithium aluminium hydride, bromine, and nitric acid . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrafluoroanthracene has several applications in scientific research:
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Dye Synthesis: This compound derivatives are used in the production of dyes and pigments with enhanced stability and color properties.
Mecanismo De Acción
The mechanism by which 1,2,3,4-Tetrafluoroanthracene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms increases the compound’s reactivity towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
1,2,3,4-Tetrafluoroanthracene can be compared with other fluorinated anthracene derivatives, such as 1,2,3,4-Tetrafluoronaphthalene and 1,2,3,4-Tetrafluoro-9,10-anthraquinone . These compounds share similar structural features but differ in their reactivity and applications. For example, 1,2,3,4-Tetrafluoronaphthalene undergoes nucleophilic and electrophilic substitutions in both the fluorocarbon and hydrocarbon rings, while 1,2,3,4-Tetrafluoro-9,10-anthraquinone is primarily used in dye synthesis .
Propiedades
Número CAS |
102936-13-0 |
|---|---|
Fórmula molecular |
C14H6F4 |
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
1,2,3,4-tetrafluoroanthracene |
InChI |
InChI=1S/C14H6F4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6H |
Clave InChI |
JAHZEKMSZBVSSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C(=C3F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
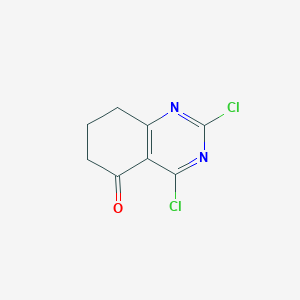
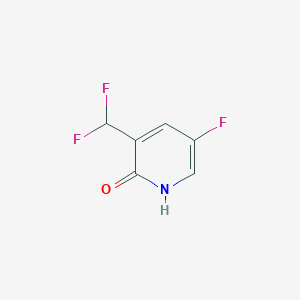
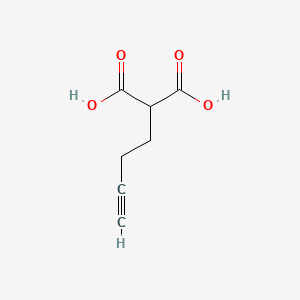
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
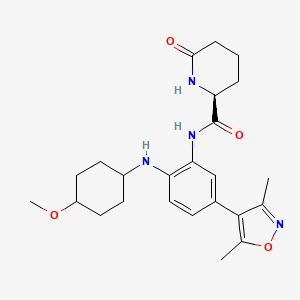
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
